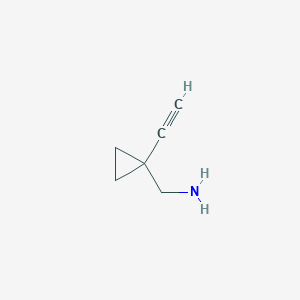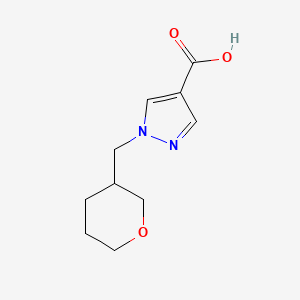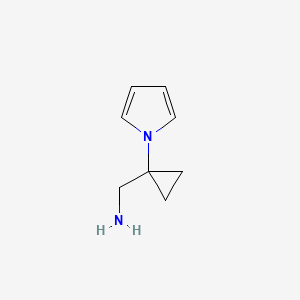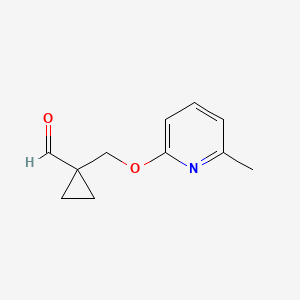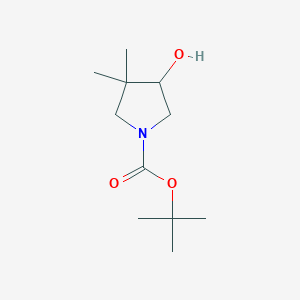![molecular formula C10H15NO3 B1480573 5-オキソヘキサヒドロ-1H-ピロロ[1,2-a]アゼピン-9a(5H)-カルボン酸 CAS No. 2092803-71-7](/img/structure/B1480573.png)
5-オキソヘキサヒドロ-1H-ピロロ[1,2-a]アゼピン-9a(5H)-カルボン酸
説明
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolo [1,2-a]indoles, has been a topic of interest in recent years . One of the most efficient methods of synthesis involves N-acyliminium cyclization . The synthesis of polycyclic compounds with a novel, isoxazolo [5’,4’:3,4]pyrrolo [1,2-a]azepine core, has been achieved by the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system .Molecular Structure Analysis
The molecular structure of similar compounds, such as Stemona alkaloids, is usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclization of the N-acyliminium cation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using nuclear magnetic resonance data .科学的研究の応用
新規多環式化合物の合成
この化合物は、イソキサゾロピロロアゼピンなどの新規多環式構造の合成における前駆体として役立ちます 。これらの構造は、様々な天然物中に存在し、潜在的な薬理活性を有するため、重要です。
鎮咳作用および殺虫作用
ピロロアゼピンの誘導体は、鎮咳(咳を抑制する)作用および殺虫作用を示すことが見出されています 。これらの用途に関する研究は、新しい治療薬および殺虫剤の開発につながる可能性があります。
幼虫殺虫作用および抗菌作用
いくつかの誘導体は、特定の昆虫の幼虫に対する幼虫殺虫効果を示し、抗菌作用も有しており、これは感染症の治療法の開発に役立つ可能性があります .
アセチルコリンエステラーゼ阻害
ピロロアゼピンコアを持つ化合物は、アルツハイマー病などの神経変性疾患に関連する酵素であるアセチルコリンエステラーゼ(AChE)の阻害剤として同定されています 。この用途は、このような状態の治療に大きな意味を持っています。
抗菌作用、抗真菌作用、および抗ウイルス作用
ピロロアゼピン誘導体は、細菌、真菌、およびウイルス病原体に対して幅広い活性を示しており、幅広い抗菌剤としての可能性を示しています .
キナーゼ阻害
これらの化合物は、細胞内のシグナル伝達に重要な役割を果たす酵素であるキナーゼの阻害において活性を示しています。 これは、キナーゼ阻害剤が腫瘍細胞の増殖シグナル経路を阻害できるため、がん治療における潜在的な用途を示唆しています .
創薬および医薬品化学
ピロロアゼピンの構造モチーフは、創薬にとって魅力的な足場です。 新しい化合物への組み込みにより、多様な治療効果を持つ薬物の開発につながります .
アルカロイド合成
ピロロアゼピンは、Stemonaceae科の植物から単離されたアルカロイドの重要な構造要素です。 これらのアルカロイドは、そのユニークな構造と生物活性のために注目を集めています .
将来の方向性
作用機序
Target of Action
The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.
生化学分析
Biochemical Properties
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s interactions with proteins can affect protein folding, stability, and function, leading to changes in cellular processes .
Cellular Effects
The effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, affecting the biochemical pathways they control. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in metabolism can affect energy production, biosynthesis, and other essential cellular functions. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting the biochemical processes it regulates .
Subcellular Localization
The subcellular localization of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria can affect energy production and metabolic processes .
特性
IUPAC Name |
5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWUQASBFMFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



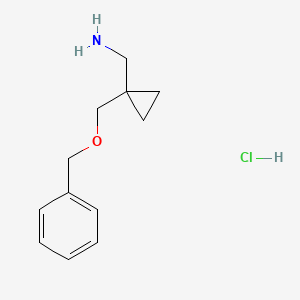
![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)


![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)

